molecular formula CH4N2S B029094 Thiourea-13C,15N2 CAS No. 285977-83-5

Thiourea-13C,15N2

Cat. No. B029094
M. Wt: 79.1 g/mol
InChI Key: UMGDCJDMYOKAJW-VMIGTVKRSA-N
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Description

Synthesis Analysis

The synthesis of thiourea derivatives often involves the reaction of isothiocyanates with amines under various conditions. For example, Saeed et al. (2010) reported the synthesis of thiourea derivatives containing a thiazole moiety, characterized by IR, 1H, and 13C NMR, mass spectrometry, and elemental analysis (Saeed, Rashid, Jones, Hussain, & Bhatti, 2010). Similarly, Yusof et al. (2010) synthesized and characterized N-(3,4-dichlorophenyl)-N′-(2,3 and 4-methylbenzoyl)thiourea derivatives using spectroscopic techniques (Yusof, Jusoh, Khairul, & Yamin, 2010).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is typically characterized using X-ray diffraction and NMR spectroscopy. The crystal structure of these compounds reveals insights into their molecular geometry and intramolecular interactions. For instance, the study by Saeed et al. (2010) detailed the crystal structure of a thiourea derivative, highlighting the presence of a strong intramolecular hydrogen bond (Saeed et al., 2010).

Chemical Reactions and Properties

Thiourea derivatives participate in various chemical reactions, owing to their reactive functional groups. They are known for their antifungal activity, as demonstrated by Saeed et al. (2010), where thiourea derivatives showed broad-spectrum antifungal properties (Saeed et al., 2010). Their reactivity with other chemical species can lead to the formation of complex compounds with potential applications in medicinal chemistry and materials science.

Scientific Research Applications

  • Structure and Stereochemistry Assignment : Thiourea-13C,15N2 is utilized in the assignment of structures and stereochemistries of isomeric bicyclo[2.2.2]octenedione derivatives resulting from reactions with perezone (Reynolds et al., 1995).

  • Lipid Bilayer Transport Agents : It functions as a potent chloride-bicarbonate exchange agent at low concentrations in POPC and POPC/cholesterol membranes (Andrews et al., 2011).

  • Metals Analysis in Spectrometry : Thiourea is employed for pre-reduction and masking interferences in the determination of various metals by hydride generation inductively coupled plasma atomic emission spectrometry (Uggerud & Lund, 1995).

  • Agricultural Growth and Yield Enhancement : It inhibits nitrification, urease, and urea hydrolysis, stimulating plant growth and increasing yield (Zhang De-sheng, 2003).

  • Therapeutic and Industrial Applications : Thioureas have numerous applications in therapeutics and non-restorative exercises in industry and research science (Jambi, 2019).

  • Clinical Applications : 13C-thiourea shows promise in noninvasive detection of H2O2 in vivo, potentially benefiting clinical applications in diseases like cancer and inflammation (Wibowo et al., 2017).

  • Metabolism Alteration in Biological Studies : It can alter the metabolism of I131 in ammocoetes larvae (Clements‐Merlini, 1962).

  • Targeting Melanotic Melanoma : Thiourea derivatives like 2-thiouracil have been used for selective targeting of melanotic melanoma (Mårs & Larsson, 1996).

  • Medicinal Chemistry : They exhibit various biological activities such as antituberculosis, anti-HIV, analgesic, anti-inflammatory, antimicrobial, and more (Kumavat et al., 2013).

  • Improving Stress Tolerance in Crops : Thiourea improves stress tolerance potential in crops like maize, enhancing growth, yield, and callus quantity and quality (Sanaullah, 2016).

  • Antimicrobial and Cytotoxic Activities : Ferrocene-based thioureas exhibit significant antimicrobial and cytotoxic activities (Asghar et al., 2018).

  • Bleaching Process Study : NMR spectroscopy is used to investigate the reaction of thiourea with hydrogen peroxide under bleaching conditions (Arifoglu et al., 1992).

Safety And Hazards

Thiourea-13C,15N2 is classified as Acute Tox. 4 Oral, Aquatic Chronic 2, Carc. 2, and Repr. . It may form combustible dust concentrations in air and is harmful if swallowed . It is suspected of causing cancer and damaging the unborn child .

properties

IUPAC Name

bis(15N)(azanyl)(113C)methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGDCJDMYOKAJW-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=S)([15NH2])[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583986
Record name (~13~C,~15~N_2_)Thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiourea-13C,15N2

CAS RN

285977-83-5
Record name (~13~C,~15~N_2_)Thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 285977-83-5
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Synthesis routes and methods I

Procedure details

The prepolymer for use in the present invention is produced from melamine, thiourea and formaldehyde, or from a melamine-formaldehyde prepolymer combined (hereinafter referred to as M/F prepolymer) with a thiourea-formaldehyde prepolymer (hereinafter referred to as TU/F prepolymer). The single use of a melamine-thiourea-formaldehyde prepolymer(hereinafter referred to as M/TU/F prepolymer) obtained by the reaction of melamine, thiourea and formaldehyde, or the combined use of M/F prepolymer and TU/F prepolymer is adoptable. The M/F prepolymer referred to herein may be any one of the melamines such as mono- to hexamethylol melamine, a mixture of methylol melamines different in the degree of hydroxymethylation or a mixture of melamine, formaldehyde and at least one of the methylol melamines. In addition, a transparent colloidal solution obtained by treating the methylol melamine of a degree of polymerization of 2 to 10 with hydrochloric acid, that is, a solution containing the oligomer obtained by further promoting the reaction between melamine and formaldehyde may be used as M/F prepolymer. M/F prepolymer can be easily obtained by heating a mixture of melamine and an aqueous solution of formaldehyde under a basic condition, and the thus obtained aqueous solution of M/F prepolymer can be served for microencapsulation.
Quantity
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melamine thiourea formaldehyde
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Synthesis routes and methods II

Procedure details

Methyl iodide (169.0 g., 1.19 mole) is added in one portion to a stirred solution of 4,6-diaminopyrimidine-2(1H)thione (146 g., 1.02 mole) in 1.0 liter 1N sodium hydroxide. The thione starting material is obtained by reaction of thiourea and malononitrile according to Kikugawa, et al., Chem. Pharm. Bull., 25(7), 1811-1821 (1977). In about five minutes following the addition a precipitate forms. After stirring overnight, the reaction mixture is filtered and air-dried affording 135.1 g. (81%) of 4,6-diamino-2-(methylthio)pyrmidine; m.p. 185°-186° (recrystallized from acetonitrile).
Quantity
169 g
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reactant
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146 g
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reactant
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1 L
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solvent
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Synthesis routes and methods III

Procedure details

(S)-[1-(Dimethoxyphosphinyl)-2-oxo-3-azetidinyl]carbamic acid, phenylmethyl ester (100 mg; see example 1) was dissolved in 2 ml of acetonitrile, thiourea (23 mg) was added, and the mixture was refluxed under a nitrogen atmosphere for 20 hours. Solvent was then removed in vacuo and the residue was worked into a hygroscopic powder by triturating several times with anhydrous ether yielding (S)-[2-oxo-3-[[(phenylmethoxy)carbonyl]amino]-1-azetidinyl]phosphonic acid, methyl ester, thiuronium salt.
Name
(S)-[1-(Dimethoxyphosphinyl)-2-oxo-3-azetidinyl]carbamic acid, phenylmethyl ester
Quantity
100 mg
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reactant
Reaction Step One
Quantity
2 mL
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solvent
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23 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2-(4-n-Butylpyrid-2-ylmethyl)isothiourea dihydrochloride can be prepared in accordance with the method described in Example 1 for the preparation of 2-(pyrid-2-ylmethyl)isothiourea dihydrochloride. Using 4-n-butyl-2-chloromethylpyridine hydrochloride (26.9 g) and thiourea (11.3 g) as the starting materials, 2-(4-n-butylpyrid-2-ylmethyl)isothiourea dihydrochloride (26.4 g), melting at 209° C., is obtained.
Name
2-(4-n-Butylpyrid-2-ylmethyl)isothiourea dihydrochloride
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Synthesis routes and methods V

Procedure details

2-(5-Methylpyrid-2-ylmethyl)isothiourea dihydrochloride can be prepared in accordance with the method described in Example 1 for the preparation of 2-(pyrid-2-ylmethyl)isothiourea dihydrochloride. Using 2-chloromethyl-5-methylpyridine hydrochloride (170 g) and thiourea (86 g) as the starting materials, 2-(5-methylpyrid-2-ylmethyl)isothiourea dihydrochloride (160 g) is obtained.
Name
2-(5-Methylpyrid-2-ylmethyl)isothiourea dihydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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